molecular formula C15H21NO3S B15344963 4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone CAS No. 59921-86-7

4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone

Cat. No.: B15344963
CAS No.: 59921-86-7
M. Wt: 295.4 g/mol
InChI Key: NRYWPJPZCSFBDL-UHFFFAOYSA-N
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Description

4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone is a synthetic compound belonging to the butyrophenone class, characterized by a methylsulfonyl (-SO₂CH₃) group at the 4' position of the phenyl ring and a pyrrolidinyl substituent at the 4-position of the ketone backbone.

Properties

CAS No.

59921-86-7

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)-4-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C15H21NO3S/c1-20(18,19)14-8-6-13(7-9-14)15(17)5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3

InChI Key

NRYWPJPZCSFBDL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCCN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone typically involves multiple steps, starting with the formation of the butyrophenone core. This can be achieved through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone can undergo various chemical reactions, including:

  • Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.

  • Reduction: The pyrrolidinyl group can be reduced to a pyrrolidine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: this compound sulfone.

  • Reduction: this compound pyrrolidine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

  • Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural Differences :

  • Substituents: This analog features three methoxy (-OCH₃) groups at the 2', 4', and 6' positions of the phenyl ring, compared to the methylsulfonyl group in the target compound.
  • Pharmacological Profile: Demonstrated efficacy in treating peripheral arterial blood flow obstruction and diabetic angiopathy, suggesting vasodilatory or anti-ischemic properties. Its active metabolite, p-desmethyl-2',4',6'-trimethoxy-4-(1-pyrrolidinyl)butyrophenone, indicates demethylation as a key metabolic pathway .
  • Physicochemical Properties : Methoxy groups increase molecular weight and may reduce water solubility compared to methylsulfonyl substituents.

Table 1: Key Differences

Property 4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone 2',4',6'-Trimethoxy Analog
Substituent Electronic Effect Electron-withdrawing (-SO₂CH₃) Electron-donating (-OCH₃)
Solubility Higher (polar group) Moderate (lipophilic)
Metabolic Pathway Likely sulfonation or conjugation Demethylation
Therapeutic Indication Hypothesized: CNS or vascular targets Vascular disorders

4'-Methyl-α-pyrrolidinobutyrophenone Hydrochloride (MPBP Hydrochloride)

Structural Differences :

  • Substituents : A methyl (-CH₃) group at the 4' position instead of methylsulfonyl. The methyl group is weakly electron-donating, leading to reduced polarity compared to the target compound .
  • Pyrrolidinyl-containing analogs often target dopamine or norepinephrine transporters .
  • Physicochemical Properties: Molecular weight 267.79 g/mol (C₁₅H₂₂ClNO), with hydrochloride salt enhancing solubility. The absence of a sulfonyl group may limit its metabolic stability compared to the target compound .

Table 2: Structural and Functional Contrast

Property This compound MPBP Hydrochloride
Substituent -SO₂CH₃ (polar) -CH₃ (non-polar)
Molecular Weight Not reported (estimated higher) 267.79 g/mol
Therapeutic Hypothesis Potential vascular or prolonged activity CNS stimulation
Metabolic Stability Higher (resistant to oxidation) Lower (prone to demethylation)

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